molecular formula C13H18ClF2NO B1398243 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1220020-16-5

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1398243
CAS No.: 1220020-16-5
M. Wt: 277.74 g/mol
InChI Key: FFHNQJQOLLPLOT-UHFFFAOYSA-N
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Description

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16F2NO·HCl. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a piperidine ring substituted with a difluorobenzyl group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluorobenzyl alcohol derivative, while reduction may produce a difluorobenzylamine derivative.

Scientific Research Applications

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to its observed effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
  • 4-{[(2,6-Dichlorobenzyl)oxy]methyl}piperidine hydrochloride
  • 4-{[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

4-(((2,6-Difluorobenzyl)oxy)methyl)piperidine hydrochloride is unique due to the presence of the difluorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents or structural variations.

Properties

IUPAC Name

4-[(2,6-difluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHNQJQOLLPLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-16-5
Record name Piperidine, 4-[[(2,6-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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